(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a bromophenyl group attached to the imidazo core, which is further linked to a methanamine group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves several key steps:
The synthesis may also incorporate techniques such as refluxing in solvents like ethanol or methanol to optimize yields and purity. Additionally, industrial production may utilize continuous flow reactors for scalability and efficiency.
The molecular formula of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is . Its structure features:
The compound's characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 392.20 g/mol |
Chemical Structure | Chemical Structure |
SMILES | Cc1cnc2c(c1)c(nc2c(c3ccccc3)Br)NCC(=O)O |
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate can undergo various chemical reactions:
The conditions for these reactions typically involve specific solvents and temperatures tailored to maximize yield and selectivity. For example:
The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets within biological systems.
This compound may bind to enzymes or receptors, modulating their activity. For instance:
The physical properties include:
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm structure and purity during synthesis.
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate finds applications primarily in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: